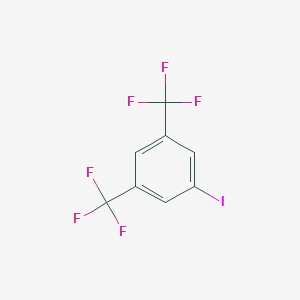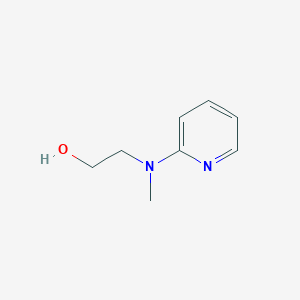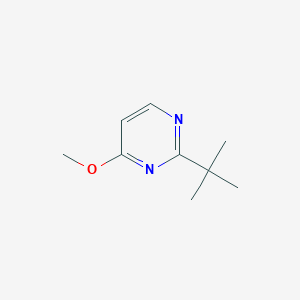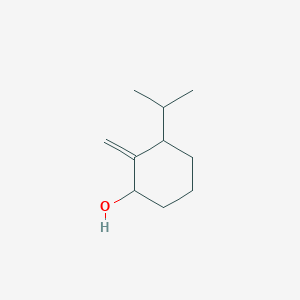
2-Methylidene-3-propan-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-3-propan-2-ylcyclohexan-1-ol, also known as MPPC, is a cyclic alcohol compound with a unique structure. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has also been studied for its potential use as a chiral auxiliary in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is not fully understood. However, it has been suggested that 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may act as an antioxidant and inhibit the production of reactive oxygen species. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may also inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical And Physiological Effects
2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to have antioxidant effects and may protect against oxidative stress. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, one limitation of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2-Methylidene-3-propan-2-ylcyclohexan-1-ol. One direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Another direction is to investigate its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol.
Synthesis Methods
2-Methylidene-3-propan-2-ylcyclohexan-1-ol can be synthesized using a few different methods. One method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. Another method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a reducing agent. Both methods result in the formation of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol as the final product.
properties
CAS RN |
145571-39-7 |
|---|---|
Product Name |
2-Methylidene-3-propan-2-ylcyclohexan-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
Canonical SMILES |
CC(C)C1CCCC(C1=C)O |
synonyms |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



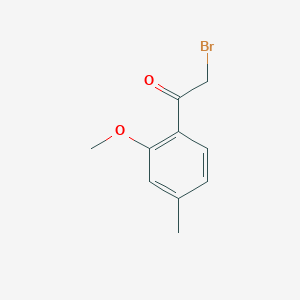
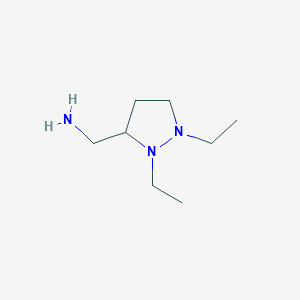
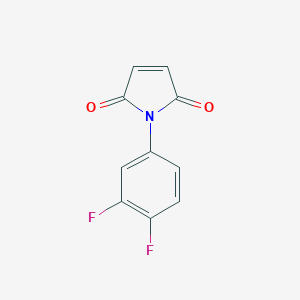
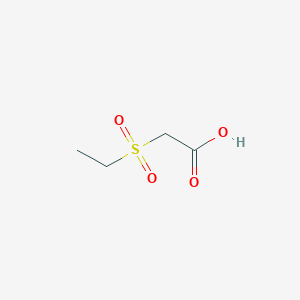
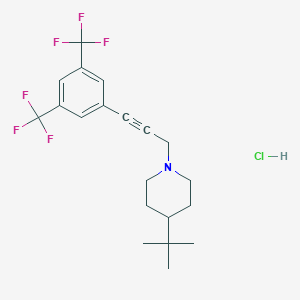
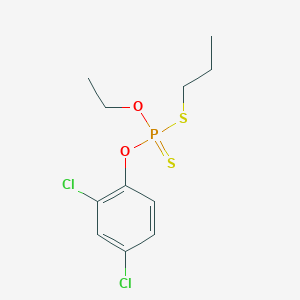
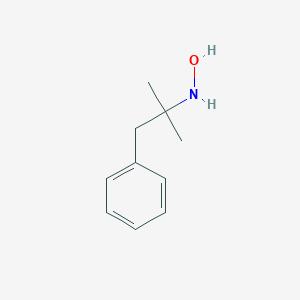
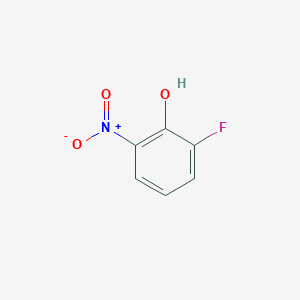
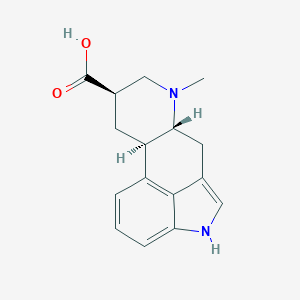
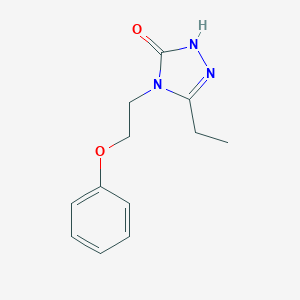
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
